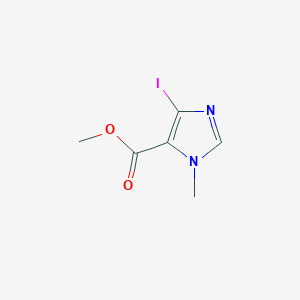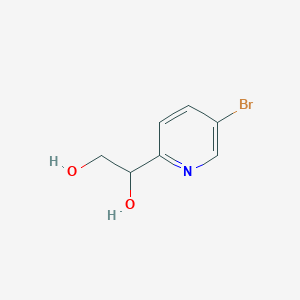
1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine is a compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
The synthesis of 1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its high efficiency and regioselectivity. The general synthetic route involves the reaction of an alkyne with an azide in the presence of a copper(I) catalyst to form the triazole ring . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be targeted by nucleophiles.
Cycloaddition: The compound can participate in cycloaddition reactions, forming larger ring structures.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as copper(I) salts. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted triazoles and other heterocyclic compounds.
Aplicaciones Científicas De Investigación
1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein tagging due to its ability to form stable complexes with metal ions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Mecanismo De Acción
The mechanism by which 1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, stabilizing the transition state of catalytic reactions. This coordination can inhibit enzyme activity or alter receptor function, leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds to 1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine include other triazole derivatives such as:
- 1-(1-benzyl-1H-1,2,3-triazol-4-yl)methylamine
- 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
- 1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
These compounds share the triazole ring structure but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which can influence its binding affinity and selectivity for various molecular targets .
Propiedades
IUPAC Name |
1-(3-methyltriazol-4-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-4(6)5-3-7-8-9(5)2/h3-4H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERFFVLJKPEURK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=NN1C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(4-Bromophenyl)ethyl]hydrazine](/img/structure/B12434943.png)

![6-({[3,4-dihydroxy-6-(hydroxymethyl)-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl (4aS,6aS,6bR,9R,12aR)-8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12434962.png)


![({4-Fluoro-1-[(thiophen-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B12434977.png)



![N-(3,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxyiminomethyl]-3-(dimethylamino)-2-propenamide](/img/structure/B12435004.png)

